molecular formula C13H22FNO3 B13338607 tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13338607
M. Wt: 259.32 g/mol
InChI Key: ICBOOIYGFSGTSM-UHFFFAOYSA-N
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Description

tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[34]octane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the fluoro and hydroxymethyl groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The fluoro and hydroxymethyl groups play a crucial role in its binding affinity and activity. The spirocyclic structure provides rigidity and specificity in its interactions with biological molecules, potentially affecting various pathways and processes.

Comparison with Similar Compounds

tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds such as:

  • tert-Butyl 5-(hydroxymethyl)-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate These compounds share similar spirocyclic cores but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of the fluoro group in this compound makes it unique and potentially more versatile in certain applications.

Properties

Molecular Formula

C13H22FNO3

Molecular Weight

259.32 g/mol

IUPAC Name

tert-butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H22FNO3/c1-12(2,3)18-11(17)15-7-13(8-15)5-10(14)4-9(13)6-16/h9-10,16H,4-8H2,1-3H3

InChI Key

ICBOOIYGFSGTSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CC2CO)F

Origin of Product

United States

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